molecular formula C19H21N5O3 B2507397 3-butyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 949708-11-6

3-butyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2507397
CAS No.: 949708-11-6
M. Wt: 367.409
InChI Key: PWEVVPRDSLHIGP-UHFFFAOYSA-N
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Description

3-butyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluation and Synthesis

  • The compound has been synthesized and evaluated for its pharmacological properties. Studies show that derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione demonstrate potent ligand activity at 5-HT(1A) receptors. Preclinical studies indicate anxiolytic-like activity and antidepressant effects, making these derivatives subjects of interest for future research in psychotropic medication (Zagórska et al., 2009).

Structure-Activity Relationships

  • Further research into structure-activity relationships has identified potent ligands for serotoninergic and dopaminergic receptors. The presence of a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system is crucial for receptor affinity and selectivity. These findings suggest potential for the development of antidepressant and anxiolytic agents (Zagórska et al., 2015).

Receptor Affinity and Enzyme Activity

  • The compound has also been evaluated for its receptor affinity and inhibitory potencies for certain phosphodiesterases, suggesting its potential as a hybrid ligand for therapeutic purposes (Zagórska et al., 2016).

Potential as Antidepressant Agents

  • Another study synthesizing derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione identified potent ligands for serotonin receptors and phosphodiesterase inhibitors. The compound showed potential as an antidepressant in preliminary pharmacological studies (Zagórska et al., 2016).

Antidepressant-like Activity and Safety Profile

  • A study on the antidepressant-like activity and safety profile of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as 5-HT1A receptor partial agonists indicates that these compounds possess significant antidepressant-like effects in animal models, with varying side effect profiles (Partyka et al., 2020).

A3 Adenosine Receptor Antagonists

  • Research into A3 adenosine receptor antagonists identified derivatives of imidazo[2,1-f]purine-2,4-diones as potent and selective antagonists. These findings are significant for developing medications targeting the adenosine receptor (Baraldi et al., 2008).

Properties

CAS No.

949708-11-6

Molecular Formula

C19H21N5O3

Molecular Weight

367.409

IUPAC Name

2-butyl-6-(4-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H21N5O3/c1-4-5-10-22-17(26)15-16(21(3)19(22)27)20-18-23(15)11-12(2)24(18)13-6-8-14(25)9-7-13/h6-9,11,25H,4-5,10H2,1-3H3

InChI Key

PWEVVPRDSLHIGP-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)O)C)N(C1=O)C

solubility

not available

Origin of Product

United States

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